molecular formula C9H12ClNO2S B1371719 4-Aminoisothiochroman 2,2-dioxide hydrochloride CAS No. 1187830-61-0

4-Aminoisothiochroman 2,2-dioxide hydrochloride

Cat. No. B1371719
M. Wt: 233.72 g/mol
InChI Key: JPSRQJVVIKWEKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminoisothiochroman 2,2-dioxide hydrochloride is a heterocyclic compound. It has a CAS Number of 1187830-61-0 and a molecular weight of 233.72 . It is a solid substance stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 4-Aminoisothiochroman 2,2-dioxide hydrochloride is C9H12ClNO2S . The IUPAC name is 3,4-dihydro-1H-2-benzothiopyran-4-amine 2,2-dioxide hydrochloride .


Physical And Chemical Properties Analysis

4-Aminoisothiochroman 2,2-dioxide hydrochloride is a solid substance . It’s stored at room temperature in an inert atmosphere . The compound has a molecular weight of 233.72 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    It's been studied in the context of synthesizing different chemical compounds. For instance, the preparation of 3-Amino-1,2-benzisothiazole-1,1-dioxides and 3-Aminothieno[3,4-d]-isothiazole-1,1-dioxides was achieved by heating saccharin with the hydrochlorides of primary and secondary aliphatic amines, indicating its role in chemical synthesis processes (Jensen & Pedersen, 1981).

  • Chemical Reactions and Properties

    Studies have explored its reactions and properties, such as the preparation of representative 4-isothiazolin-3-one I-oxides and I, I-dioxides by reacting m-chloroperbenzoic acid with respective 4-isothiazolin-3-ones (Lewis, Miller, Hausman, & Szamborski, 1971).

Analytical and Environmental Applications

  • Analytical Methods

    This compound has been used in the development of analytical methods, such as the determination of chlorine dioxide using 4-aminoantipyrine and phenol in water treatment analysis (Watanabe, Ishii, Yoshimura, & Nakazawa, 1997).

  • Environmental Monitoring

    Its application extends to environmental monitoring, particularly in water analysis, as observed in the simultaneous determination of chlorine dioxide and hypochlorite in water by high-performance liquid chromatography (Watanabe, Idehara, Yoshimura, & Nakazawa, 1998).

Medicinal Chemistry and Drug Development

  • Drug Synthesis

    The compound finds application in the synthesis of medically relevant compounds. For example, the reduction of 4-chromanone and 4-thiochromanone oximes explored its use in the selective production of 4-aminochromans and 4-aminothiochromans, important in drug research (Sebök, Levai, & Timár, 1998).

  • Catalytic Applications

    The use of amino acid hydrochloride salt, a similar compound, as a catalyst in the coupling reaction of CO2 with epoxides, demonstrates its potential in catalyzing significant chemical reactions (Jiang, Yuan, & Qi, 2008).

Novel Synthesis and Transformations

  • New Synthesis Techniques: A novel synthesis of isothiochroman 2,2-dioxide was achieved via cyclisation of o-cyanobenzyl thioacetate by a Thorpe reaction, indicating innovative methods of producing this compound (Shyshkina et al., 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include wearing protective gloves, clothing, eye protection, and face protection . In case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S.ClH/c10-9-6-13(11,12)5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSRQJVVIKWEKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1(=O)=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671927
Record name 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminoisothiochroman 2,2-dioxide hydrochloride

CAS RN

1187830-61-0
Record name 1H-2-Benzothiopyran-4-amine, 3,4-dihydro-, 2,2-dioxide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-3,4-dihydro-2-benzothiopyran-2,2(1H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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